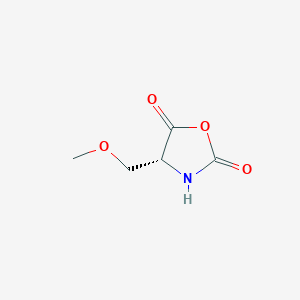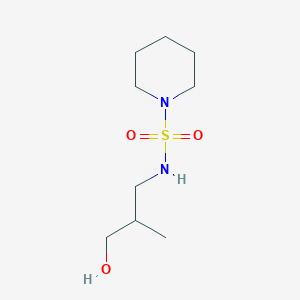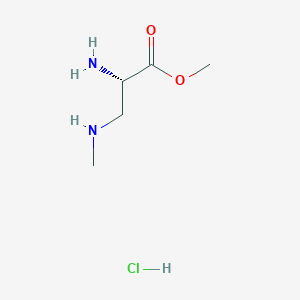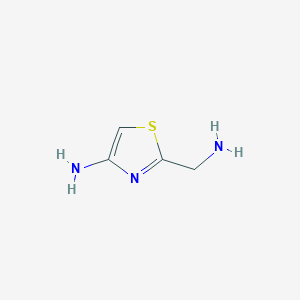
2-(Aminomethyl)thiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)thiazol-4-amine is a heterocyclic compound featuring a thiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)thiazol-4-amine can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an alpha-halo ketone . This method is widely used due to its simplicity and efficiency. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)thiazol-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of cyclin-dependent kinase 5, which plays a crucial role in the progression of neurodegenerative diseases . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
2-(Aminomethyl)thiazol-4-amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Similar in structure but lacks the aminomethyl group, which can affect its reactivity and biological activity.
4-Methylthiazole: Contains a methyl group instead of an aminomethyl group, leading to different chemical properties and applications.
The unique aminomethyl group in this compound provides it with distinct chemical reactivity and potential for specific applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C4H7N3S |
|---|---|
Peso molecular |
129.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C4H7N3S/c5-1-4-7-3(6)2-8-4/h2H,1,5-6H2 |
Clave InChI |
XWCKJAQVFATCCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



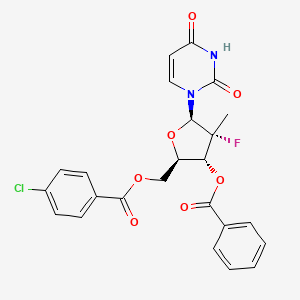
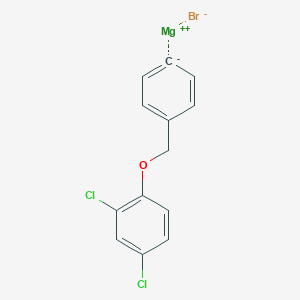
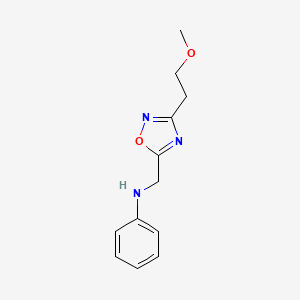

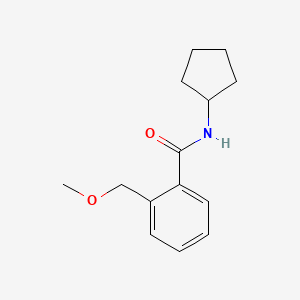
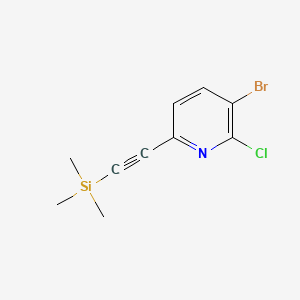

![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)


